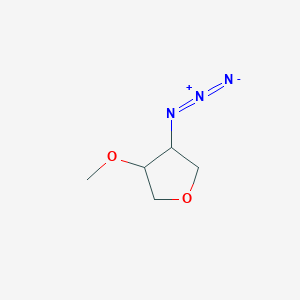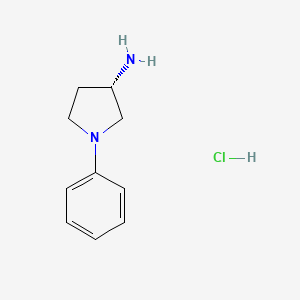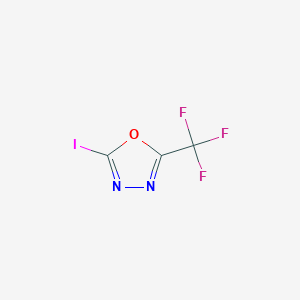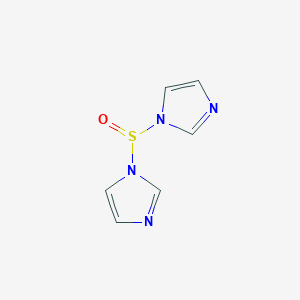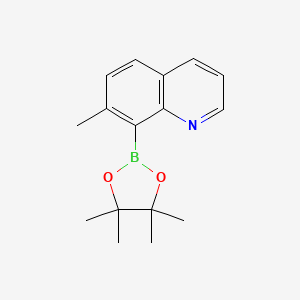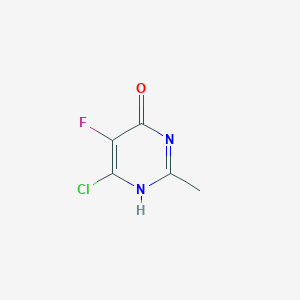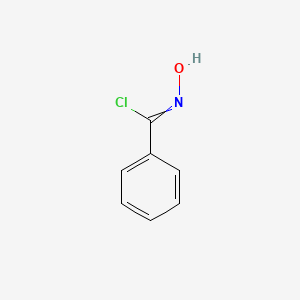![molecular formula C11H18O4S B8036165 Methyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B8036165.png)
Methyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate
Vue d'ensemble
Description
Methyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate is a useful research compound. Its molecular formula is C11H18O4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protic Ionic Liquids (PILs) Synthesis and Characterization : A study synthesized and characterized PILs with camphorsulfonate anion, including Methyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate. The study examined the impact of alkyl and aromatic substitution on imidazolium cation in terms of density, viscosity, and thermal degradation of the liquids. The study found that these PILs exhibited strong Brönsted acidities and were investigated for their toxicity behavior (Sardar et al., 2018).
Structural Analysis in Crystallography : In crystallography, the compound was used to investigate molecular structures. For example, the structure of 18-crown-6–bis(methyl 10-camphorsulfonate) was analyzed, where the guest molecules, including this compound, were coordinated above and below the crown (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993).
Aminolysis of Sulfonyl Derivatives : Another research focused on the synthesis and aminolysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, which involved the compound . The regioselectivity of these transformations was determined by spectroscopy and mass spectrometry (Palchikov, Prid’ma, & Kas’yan, 2014).
Microbial Metabolism Studies : The compound has also been relevant in studies of microbial metabolism, specifically in the context of methanesulfonic acid and its derivatives. Research has explored how certain bacteria utilize methanesulfonate as a sulfur source, with implications for biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Chiral Compound Synthesis : The preparation of (+)-(3,3-dimethyl-2-methylenenorbornan-1-yl)methyl methanesulfonate, a chiral fenchone analogue involving the compound, was investigated for its potential use in organic synthesis. This study focused on the steps of dihydroxylation and mesylation (Yang, Chao, Lu, & Tsai, 2003).
PARP Inhibitor Research : The compound is mentioned in the context of rucaparib camsylate, a PARP inhibitor used in ovarian cancer therapy. This demonstrates its relevance in pharmaceutical applications, particularly in cancer treatment (Jenner, Sood, & Coleman, 2016).
Alkylating Agent Analysis : In pharmaceutical analysis, methods have been developed to determine methyl methanesulfonate, a related compound, in methanesulfonic acid, which is routinely used in pharmaceuticals. This highlights the compound's importance in quality control and safety assessment in drug manufacturing (Zhou, Xu, Zheng, Liu, & Zheng, 2017).
Propriétés
IUPAC Name |
methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJIRRXGXBJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



